Tipiracil-trifluridine
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Overview
Description
Tipiracil-trifluridine is a combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluridine involves the fluorination of thymidine, followed by various chemical reactions to introduce the trifluoromethyl group . Tipiracil is synthesized through a series of reactions starting from pyrimidine derivatives . The combination of these two compounds in a fixed molar ratio of 1:0.5 forms the final product .
Industrial Production Methods
Industrial production of tipiracil-trifluridine involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tipiracil-trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Trifluridine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature to 50°C .
Major Products Formed
The major products formed from these reactions include various metabolites of trifluridine and tipiracil, which are generally less active or inactive compared to the parent compounds .
Scientific Research Applications
Tipiracil-trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new chemotherapeutic agents and combination therapies.
Mechanism of Action
The mechanism of action of tipiracil-trifluridine involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil inhibits thymidine phosphorylase, preventing the degradation of trifluridine and increasing its systemic exposure . This dual mechanism enhances the efficacy of the compound in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil.
Oxaliplatin: A platinum-based chemotherapeutic agent.
Uniqueness
Tipiracil-trifluridine is unique due to its dual mechanism of action, combining a nucleoside analog with a thymidine phosphorylase inhibitor. This combination enhances the bioavailability and efficacy of trifluridine, making it a valuable option for patients with metastatic colorectal cancer and gastric cancer .
Properties
Molecular Formula |
C19H22ClF3N6O7 |
---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16)/t5-,6+,7+;/m0./s1 |
InChI Key |
ALKPEACSNBNMBM-VWZUFWLJSA-N |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
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